molecular formula C6H9BF3N3O4S B2749809 [1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid CAS No. 917900-37-9

[1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid

Cat. No.: B2749809
CAS No.: 917900-37-9
M. Wt: 287.02
InChI Key: JVFGHRKQZUKABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with dimethylsulfamoyl and trifluoromethyl groups, as well as a boronic acid moiety. Its molecular formula is C6H9BF3N3O4S, and it has a molecular weight of 287.03 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with dimethylsulfamoyl chloride in the presence of a base to form the desired sulfonamide. This intermediate is then subjected to borylation using a boronic acid reagent under Suzuki-Miyaura coupling conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

[1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds, boronic esters, and various substituted pyrazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, [1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules. Its unique structure allows for the formation of diverse biaryl compounds, which are important in the development of pharmaceuticals and agrochemicals .

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates, while the boronic acid moiety can interact with biological targets such as enzymes and receptors .

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it valuable in the production of high-performance materials .

Mechanism of Action

The mechanism of action of [1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The trifluoromethyl group enhances the compound’s lipophilicity and ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.

    4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group but lacks the pyrazole ring and dimethylsulfamoyl group.

    1-(Dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazole: Lacks the boronic acid group but shares the pyrazole core structure.

Uniqueness

The uniqueness of [1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the boronic acid and trifluoromethyl groups allows for versatile applications in synthetic chemistry and drug design .

Properties

IUPAC Name

[1-(dimethylsulfamoyl)-3-(trifluoromethyl)pyrazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BF3N3O4S/c1-12(2)18(16,17)13-3-4(7(14)15)5(11-13)6(8,9)10/h3,14-15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFGHRKQZUKABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1C(F)(F)F)S(=O)(=O)N(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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